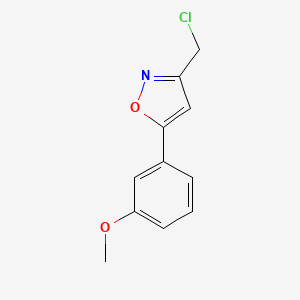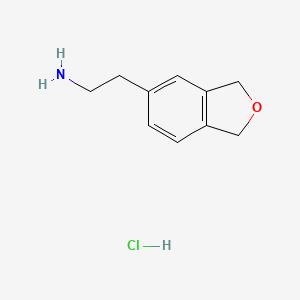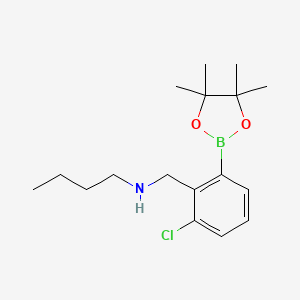![molecular formula C17H12N2O2 B2859494 1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile CAS No. 1284306-96-2](/img/structure/B2859494.png)
1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile” is a complex organic compound. It contains an indole group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The compound also contains a methoxyphenyl group and a carbonitrile group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, it might involve several steps including the formation of the indole ring, the introduction of the methoxyphenyl group, and the addition of the carbonitrile group . The synthesis could involve techniques such as nucleophilic substitution, carbonylation, and others .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as NMR spectroscopy and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The carbonyl group is typically very reactive and can undergo a variety of reactions, including nucleophilic addition . The carbonitrile group could also participate in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting point, boiling point, solubility in various solvents, and others .Applications De Recherche Scientifique
Potential in SARS CoV-2 Inhibition
One of the significant applications of compounds related to 1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile includes their potential as inhibitors of SARS CoV-2. For instance, azafluorene derivatives, closely related to the structure of interest, have been explored for their inhibitory action against SARS CoV-2 RdRp. The study involves synthesis, physicochemical analysis, quantum chemical modeling, and molecular docking to evaluate the efficacy of these compounds against COVID-19, with promising results suggesting their potential as therapeutic agents (Venkateshan et al., 2020).
Antimicrobial Activity
Another application involves the synthesis of novel Schiff bases using derivatives of 1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile. These Schiff bases have been evaluated for their in vitro antimicrobial activity, showcasing excellent activity against a range of microbial strains. This highlights the compound's utility in developing new antimicrobial agents, crucial for addressing the rising challenge of antibiotic resistance (Puthran et al., 2019).
Nucleophilic Reactivity Studies
Research on the nucleophilic reactivities of indoles, including derivatives of 1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile, has contributed to a deeper understanding of their chemical behavior. These studies are fundamental in organic chemistry, providing insights into reaction mechanisms and aiding in the design of novel synthetic routes for complex molecules (Lakhdar et al., 2006).
Development of Conducting Polymers
Moreover, derivatives of 1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile have been investigated for their potential in creating new conducting materials. The electropolymerization of thieno[3,2-b]indole and its derivatives, which share structural similarities with the compound of interest, has led to the development of electroactive polymer films. These materials have applications in electronics and materials science, demonstrating the compound's versatility beyond medicinal chemistry (Mezlova et al., 2005).
Mécanisme D'action
Target of Action
It is known that indole derivatives have been associated with various biological activities, including antiarrhythmic activity .
Mode of Action
Indole derivatives have been associated with the modulation of potassium channels, such as the herg potassium channel and the kv15 channel . These channels play a crucial role in the electrical activity of the heart, and their modulation can influence heart rhythm .
Biochemical Pathways
Indole derivatives have been associated with the modulation of cardiac electrical activity, which involves a complex network of ion channels and signaling pathways .
Result of Action
Modulation of potassium channels, such as the herg potassium channel and the kv15 channel, can influence heart rhythm .
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-methoxybenzoyl)indole-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-21-16-9-5-3-7-14(16)17(20)19-11-12(10-18)13-6-2-4-8-15(13)19/h2-9,11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKCOUCNDOQWCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)N2C=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-methoxyphenyl)carbonyl]-1H-indole-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[6-methoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]acetamide](/img/structure/B2859412.png)


![3-(2-pyridyl)-6-(3-pyridylmethyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2859416.png)
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2859419.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2859420.png)
![5-[(2,4-dichlorophenoxy)methyl]-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2859423.png)


![1-([1,1'-Biphenyl]-4-yl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2859426.png)

![[2-(2-Adamantyl)ethyl]amine hydrochloride](/img/structure/B2859429.png)
![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(2-chlorophenyl)methanone](/img/structure/B2859431.png)
![N-[[1-(2-Chloropropanoyl)piperidin-3-yl]methyl]cyclopropanesulfonamide](/img/structure/B2859432.png)